Home > Products > Screening Compounds P24702 > Man-5-Asn N-Glycan
Man-5-Asn N-Glycan -

Man-5-Asn N-Glycan

Catalog Number: EVT-13968681
CAS Number:
Molecular Formula: C50H85N5O37
Molecular Weight: 1348.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Man-5-Asn N-glycan is derived from the enzymatic processing of precursor oligosaccharides synthesized on dolichol phosphate, a lipid carrier molecule. The initial assembly occurs in the endoplasmic reticulum, where enzymes sequentially add sugar residues to form the glycan structure before it is transferred to proteins .

Classification

N-glycans can be classified into three main categories based on their structure:

  1. High-mannose: Composed primarily of mannose residues.
  2. Hybrid: Containing both mannose and N-acetylglucosamine residues.
  3. Complex: Featuring extensive branching with multiple sugar types .

Man-5-Asn N-glycan falls under the high-mannose category due to its composition of five mannose residues.

Synthesis Analysis

Methods

The synthesis of Man-5-Asn N-glycan begins with the transfer of an N-acetylglucosamine residue from UDP-N-acetylglucosamine to dolichol phosphate, catalyzed by the enzyme GlcNAc-1-phosphotransferase. This reaction forms Dol-P-P-GlcNAc, which undergoes further modifications involving the addition of mannose residues derived from GDP-mannose.

Technical Details

The biosynthetic pathway involves several key steps:

  1. Initial Assembly: A precursor oligosaccharide containing two N-acetylglucosamine and five mannose residues is synthesized on dolichol phosphate.
  2. Transfer to Protein: The completed oligosaccharide is transferred en bloc to the asparagine residue in a protein at a sequon (Asn-X-Ser/Thr).
  3. Processing in Golgi: In the Golgi apparatus, enzymes trim and modify the glycan, leading to the formation of Man-5-Asn N-glycan as well as potential hybrid and complex forms .
Molecular Structure Analysis

Structure

The molecular structure of Man-5-Asn N-glycan consists of:

  • Core Pentasaccharide: Comprising three mannose and two N-acetylglucosamine units.
  • Linkage: Attached to an asparagine residue via an N-glycosidic bond.

The structural formula can be represented as follows:

C50H85N5O37\text{C}_{50}\text{H}_{85}\text{N}_5\text{O}_{37}

Data

Man-5-Asn has a molecular weight of approximately 1,200 Da and exhibits significant variability in its conformation due to the flexibility of glycosidic linkages .

Chemical Reactions Analysis

Reactions

Man-5-Asn N-glycan participates in various biochemical reactions:

  1. Enzymatic Trimming: Enzymes such as mannosidases trim excess mannose residues during maturation.
  2. Modification: Further processing can lead to hybrid or complex structures depending on additional enzymatic actions.

Technical Details

The trimming process involves specific mannosidases that remove terminal mannose residues, which are crucial for converting high-mannose glycans into more complex forms. For example, α-mannosidase II acts on Man-5-Asn to produce GlcNAcMan3GlcNAc2 .

Mechanism of Action

Process

The mechanism by which Man-5-Asn N-glycan exerts its biological effects involves:

  1. Protein Folding: The presence of this glycan assists in proper protein folding within the endoplasmic reticulum.
  2. Cellular Signaling: It influences cell-cell interactions and signaling pathways by serving as ligands for glycan-binding proteins.

Data

Studies have shown that defects in N-glycan processing can lead to diseases such as congenital disorders of glycosylation, highlighting the importance of proper glycosylation for cellular function .

Physical and Chemical Properties Analysis

Physical Properties

Man-5-Asn N-glycan is typically soluble in aqueous solutions due to its hydrophilic sugar moieties. Its solubility can vary depending on environmental conditions such as pH and ionic strength.

Chemical Properties

The chemical stability of Man-5-Asn is influenced by factors such as temperature and enzymatic activity. It is susceptible to hydrolysis under extreme conditions but generally remains stable under physiological conditions .

Applications

Scientific Uses

Man-5-Asn N-glycan has several applications in scientific research:

  1. Biotechnology: Used in recombinant protein production to enhance protein stability and efficacy.
  2. Diagnostics: Serves as a biomarker for certain diseases linked to glycosylation defects.
  3. Therapeutics: Investigated for its role in drug delivery systems due to its ability to influence cellular uptake mechanisms.
Biosynthesis and Enzymatic Regulation of Man-5-Asn N-Glycan

Dolichol-Linked Precursor Assembly in the ER

Cytoplasmic Phase: Role of ALG7/DPAGT1 in GlcNAc-1-Phosphotransferase Activity

The biosynthesis of Man-5-Asn N-glycan initiates in the endoplasmic reticulum (ER) cytoplasm with the formation of dolichol-linked oligosaccharides. The enzyme ALG7 (DPAGT1 in mammals) catalyzes the committed step: transfer of GlcNAc-1-phosphate from UDP-GlcNAc to dolichol phosphate (Dol-P), forming Dol-PP-GlcNAc. This reaction is highly sensitive to tunicamycin, an inhibitor that blocks de novo N-glycosylation. Genetic studies in Saccharomyces cerevisiae confirm ALG7's essential role, as null mutants exhibit lethality due to abolished glycosylation. Subsequent steps involve ALG13/ALG14 complexes adding a second GlcNAc, followed by ALG1- and ALG2-mediated addition of five mannose residues using GDP-Man, yielding Man₅GlcNAc₂-P-P-Dol [2] [5] [9].

Flippase-Mediated Translocation of Man₅GlcNAc₂-P-P-Dol to the ER Lumen

The Man₅GlcNAc₂-P-P-Dol intermediate undergoes ATP-independent translocation across the ER membrane via a flippase mechanism. While the exact flippase protein remains unidentified, genetic evidence in yeast implicates the RFT1 locus in this process. Translocation reorients the oligosaccharide from the cytoplasmic leaflet to the ER lumen, enabling further glycosylation. Impairment of flipping (e.g., via mutations in MPDU1, which regulates Dol-P-sugar utilization) results in truncated LLOs and hypoglycosylation [3] [5].

Luminal Phase: Completion of Glc₃Man₉GlcNAc₂ via Dol-P-Man and Dol-P-Glc Donors

Within the ER lumen, Man₅GlcNAc₂-P-P-Dol is elongated to Glc₃Man₉GlcNAc₂-P-P-Dol through four sequential steps:

  • Mannosylation: Alg3p, Alg9p, and Alg12p add four mannose residues using Dol-P-Man.
  • Glucosylation: Alg6p, Alg8p, and Alg10p attach three glucose residues from Dol-P-Glc.Dol-P-Man and Dol-P-Glc are synthesized on the cytoplasmic face and flipped into the lumen. The final structure is a 14-sugar oligosaccharide essential for OST recognition and transfer to proteins [3] [5].

Table 1: Key Enzymes in Dolichol-Linked Oligosaccharide Assembly

PhaseEnzymeFunctionDonor Substrate
CytoplasmicALG7/DPAGT1Adds first GlcNAc-1-PUDP-GlcNAc
CytoplasmicALG13/ALG14Adds second GlcNAcUDP-GlcNAc
CytoplasmicALG1Adds first mannoseGDP-Man
CytoplasmicALG2Adds α1,3- and α1,6-mannoseGDP-Man
LuminalALG3, ALG9, ALG12Add four mannosesDol-P-Man
LuminalALG6, ALG8, ALG10Add three glucosesDol-P-Glc

Oligosaccharyltransferase (OST)-Mediated Transfer to Nascent Proteins

Structural Determinants of Asn-X-Ser/Thr Sequon Recognition

OST transfers Glc₃Man₉GlcNAc₂ to nascent polypeptides at the Asn-X-Ser/Thr sequon (X ≠ Proline). Structural studies reveal that OST recognizes:

  • The asparagine side-chain amide group.
  • The hydroxyl groups of Ser/Thr at the +2 position.
  • Backbone conformation favoring β-turns.Not all sequons are glycosylated; efficiency depends on flanking residues, protein folding kinetics, and sequon accessibility. For example, acidic residues (Asp/Glu) at the X position reduce glycosylation efficiency, whereas aromatic residues enhance it [1] [5].

Substrate Specificity of OST Complexes Across Eukaryotic Lineages

OST is a multisubunit complex conserved across eukaryotes. Yeast OST comprises nine subunits (e.g., Ost1p, Stt3p, Wbp1p), while mammals have homologous proteins (ribophorin I/II, OST48). Critical differences exist:

  • Yeast: STT3 is the catalytic subunit with broad sequon tolerance.
  • Mammals: Isoforms (STT3A/B) exhibit context-dependent specificity; STT3A cotranslationally glycosylates flexible regions, whereas STT3B acts post-translationally.OST preferentially transfers fully assembled Glc₃Man₉GlcNAc₂. Incomplete precursors (e.g., Man₅GlcNAc₂) are suboptimal substrates, underscoring the quality control role [1] [6].

Table 2: OST Sequon Recognition Features Across Species

OrganismCatalytic SubunitSequon EfficiencyKey Adaptations
S. cerevisiaeStt3pModerate (~70%)Tolerates sequons in loops
MammalsSTT3A/STT3BVariable (30–90%)STT3A: Cotranslational; STT3B: Post-translational
C. elegansSTT3 orthologHighRequires Asn-X-Ser/Thr in accessible regions

Trimming and Processing Pathways

ER α-Glucosidases and Calnexin/Calreticulin Chaperone System in Quality Control

Post-transfer processing ensures glycoprotein folding fidelity:

  • Glucose trimming: Glucosidases I/II remove terminal α1,2- and α1,3-glucose residues, generating Glc₁Man₉GlcNAc₂.
  • Chaperone binding: Monoglucosylated glycans bind calnexin (CNX) and calreticulin (CRT), which recruit folding machinery.
  • Reglucosylation: Misfolded proteins are reglucosylated by UDP-glucose:glycoprotein glucosyltransferase (UGGT), re-engaging CNX/CRT. Terminally misfolded proteins undergo ER-associated degradation (ERAD) [1] [3].

Golgi α-Mannosidase I/II Activity in Generating Man-5 Intermediate

Upon ER exit, glycans are processed in the Golgi:

  • α-Mannosidase I: Trims Man₉GlcNAc₂ to Man₅GlcNAc₂ by removing four α1,2-mannose residues.
  • GlcNAc-transferase I (GnTI): Adds GlcNAc to the α1,3-mannose arm, creating a hybrid structure.
  • α-Mannosidase II: Requires GlcNAc modification to cleave two mannoses (α1,3- and α1,6-linked), yielding Man₅GlcNAc₂ (Man-5).Genetic ablation of Drosophila or C. elegans α-mannosidase II (e.g., aman-2) causes accumulation of hybrid glycans and loss of complex structures, confirming its role in Man-5 production. The enzyme's catalytic mechanism involves a zinc-dependent active site that sequentially hydrolyzes both glycosidic bonds [4] [6] [10].

Properties

Product Name

Man-5-Asn N-Glycan

IUPAC Name

(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanediamide

Molecular Formula

C50H85N5O37

Molecular Weight

1348.2 g/mol

InChI

InChI=1S/C50H85N5O37/c1-11(63)53-22-29(71)37(19(9-61)80-44(22)55-13(43(52)79)3-21(51)65)87-45-23(54-12(2)64)30(72)38(20(10-62)86-45)88-47-40(33(75)26(68)15(5-57)82-47)90-49-42(35(77)28(70)17(7-59)84-49)92-50-41(34(76)27(69)18(8-60)85-50)91-48-39(32(74)25(67)16(6-58)83-48)89-46-36(78)31(73)24(66)14(4-56)81-46/h13-20,22-42,44-50,55-62,66-78H,3-10H2,1-2H3,(H2,51,65)(H2,52,79)(H,53,63)(H,54,64)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-,42-,44+,45-,46-,47-,48-,49-,50-/m0/s1

InChI Key

SWKPZCSTONOQHB-AAMBTCRWSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.